3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

This 3,3-gem-difluoro piperidin-4-amine dihydrochloride (CAS 2940952-51-0) delivers a pKa reduction of ~1.5–2.5 units vs. unsubstituted piperidine, optimizing CNS passive diffusion and minimizing hERG risk. The crystalline dihydrochloride salt ensures reproducible aqueous solubility for in vitro/in vivo assays. Both (R)- and (S)-enantiomers are commercially available as dihydrochloride salts, enabling direct stereochemical SAR without in-house chiral resolution. Procuring generic 4-aminopiperidines or mono-fluoro analogs will not replicate this scaffold's unique conformational bias and electronic profile.

Molecular Formula C6H14Cl2F2N2
Molecular Weight 223.09 g/mol
Cat. No. B13892086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride
Molecular FormulaC6H14Cl2F2N2
Molecular Weight223.09 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)(F)F)N.Cl.Cl
InChIInChI=1S/C6H12F2N2.2ClH/c1-10-3-2-5(9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H
InChIKeyIYJRUHHMTXAKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride: A High-Purity, Fluorinated Piperidine Building Block for Drug Discovery


3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride (CAS: 2940952-51-0, molecular formula C6H14Cl2F2N2, molecular weight 223.09 g/mol) is a fluorinated piperidine derivative that serves as a versatile amine building block in medicinal chemistry . This compound exists as a racemic mixture, with individual enantiomers ((R)- and (S)-forms) available under separate CAS numbers (2891580-30-4 and 2816818-12-7, respectively), enabling precise stereochemical control in synthetic applications . The geminal difluoro substitution at the 3-position of the piperidine ring introduces unique conformational and electronic properties that differentiate it from non-fluorinated and mono-fluorinated piperidine analogs, making it particularly valuable for optimizing the physicochemical and pharmacokinetic profiles of drug candidates [1].

Why Unmodified or Mono-Fluorinated Piperidines Cannot Substitute for 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride in Modern Drug Discovery


The presence of the geminal difluoro (CF2) motif at the 3-position of the piperidine ring fundamentally alters the compound's physicochemical profile compared to its non-fluorinated or mono-fluorinated counterparts. Specifically, gem-difluorination reduces the basicity (pKa) of the piperidine nitrogen by approximately 1.5–2.5 units relative to unsubstituted piperidine (pKa ~11.2), while simultaneously modulating lipophilicity (LogP) in a conformation-dependent manner [1]. These changes are not merely incremental; they represent a distinct property space that cannot be achieved by simple mono-fluorination or by positioning fluorine atoms at alternative ring locations (e.g., 4,4-difluoro). Furthermore, the dihydrochloride salt form of this compound (molecular weight 223.09 g/mol) offers superior handling and solubility characteristics compared to the free base (C6H12F2N2, MW 150.17 g/mol), which is critical for reproducible formulation in both in vitro assays and in vivo studies . Procuring a generic 4-aminopiperidine or a mono-fluorinated analog will not recapitulate the distinct pKa, LogP, and conformational bias conferred by the 3,3-gem-difluoro substitution pattern, potentially leading to suboptimal target engagement, altered metabolic stability, and misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation: How 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride Outperforms Closest Analogs in Key Physicochemical and Biological Parameters


Gem-Difluoro Substitution Reduces Piperidine Basicity by ~2 pKa Units, Enhancing Membrane Permeability and Reducing hERG Liability

The 3,3-difluoro substitution pattern significantly lowers the basicity of the piperidine nitrogen relative to unsubstituted piperidine. A systematic study of fluorinated saturated heterocyclic amines demonstrated that geminal difluorination reduces the pKa of the corresponding conjugate acid by approximately 1.5 to 2.5 units [1]. While specific pKa data for 3,3-difluoro-1-methyl-piperidin-4-amine was not explicitly reported, the trend is well-established for 3,3-difluoropiperidine derivatives. In contrast, unsubstituted piperidine exhibits a conjugate acid pKa of 11.22 [2]. This reduction in basicity is a key differentiator for drug discovery programs aiming to minimize off-target effects such as hERG channel inhibition and improve passive membrane permeability, particularly for central nervous system (CNS) targets.

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

Incorporation into EGFR Inhibitor WSD0922 Yields Sub-10 nM Potency and Clinical Advancement

The (R)-enantiomer of 3,3-difluoro-1-methylpiperidin-4-amine serves as a critical structural component in WSD0922 (also known as (R)-6-((3,3-difluoro-1-methylpiperidin-4-yl)oxy)-N-(3-ethynyl-2-fluorophenyl)-7-methoxyquinazolin-4-amine-fumarate), a potent and selective EGFR inhibitor currently in Phase II clinical trials for non-small cell lung cancer (NSCLC) [1]. WSD0922 exhibits an IC50 of less than 10 nM against EGFR mutant variants (EGFRvIII/Del19/L858R) . This sub-10 nM potency is a direct result of the optimized interactions facilitated by the 3,3-difluoro-1-methylpiperidin-4-yl fragment. A structurally distinct analog, US11723908 Example 36, which also incorporates the (R)-3,3-difluoro-1-methylpiperidin-4-yl group, demonstrates an IC50 of 11 nM against phospho-HER2 in BT474 cells [2]. These data underscore the fragment's ability to confer high affinity in a clinically validated context, a level of validation absent for non-fluorinated or mono-fluorinated piperidine fragments in comparable advanced-stage inhibitors.

Oncology EGFR Inhibitor Clinical Candidate

Patent-Enabled Synthesis Achieves High Optical Purity via Stereochemical Inversion

A patented preparation method (CN111233751B) details the synthesis of optically pure 3,3-difluoro-4-aminopiperidine derivatives with reversed configurations from 3,3-difluoro-4-hydroxypiperidine starting materials [1]. This method enables access to both (R)- and (S)-enantiomers with high optical purity, a capability not readily achievable through racemic synthesis routes. While precise yield comparisons for the target compound are not disclosed, the patent claims a process that simplifies operation and achieves high yields compared to prior art methods (e.g., reductive amination with benzyl groups or oxime reduction), which were limited to laboratory-scale racemic preparations [2]. The availability of enantiomerically pure dihydrochloride salts (CAS 2891580-30-4 for (R)-enantiomer; CAS 2816818-12-7 for (S)-enantiomer) directly enables structure-activity relationship (SAR) studies that require defined stereochemistry, a critical advantage over analogs lacking commercially available, well-characterized chiral forms .

Synthetic Methodology Chiral Resolution Process Chemistry

High Intrinsic Microsomal Stability Maintained Despite Fluorination-Induced pKa and LogP Shifts

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that 3,3-difluoropiperidine derivatives retain high intrinsic microsomal clearance (CLint) stability, comparable to their non-fluorinated counterparts [1]. This finding is significant because it shows that the beneficial pKa and LogP modulation conferred by gem-difluorination does not come at the cost of increased metabolic liability. In contrast, 3,3-difluoroazetidine was identified as the sole exception, exhibiting poor metabolic stability [1]. This class-level evidence suggests that 3,3-difluoro-1-methyl-piperidin-4-amine is likely to maintain favorable metabolic stability when incorporated into drug candidates, a key differentiator from other fluorinated heterocycle classes that may introduce metabolic soft spots.

Drug Metabolism ADME Medicinal Chemistry

Procurement-Driven Application Scenarios for 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride


CNS Drug Discovery: Optimizing Brain Penetrance and Reducing hERG Liability

Medicinal chemists designing CNS-penetrant drug candidates can leverage the reduced basicity (pKa ~1.5-2.5 units lower than unsubstituted piperidine) of this building block to enhance passive diffusion across the blood-brain barrier while simultaneously minimizing the risk of hERG channel inhibition [1]. The dihydrochloride salt form provides excellent aqueous solubility for reliable in vitro CNS assay performance and in vivo formulation .

Kinase Inhibitor Lead Optimization for Oncology Programs

The fragment's demonstrated ability to confer sub-10 nM potency in the clinical-stage EGFR inhibitor WSD0922 makes it a high-priority scaffold for kinase inhibitor discovery . Procurement of the enantiopure (R)- or (S)-forms enables precise SAR exploration around the kinase hinge-binding region, with the 3,3-difluoro group providing a unique conformational bias that can enhance selectivity against closely related kinases [2].

Structure-Activity Relationship (SAR) Studies Requiring Defined Stereochemistry

The commercial availability of both (R)- and (S)-enantiomers as dihydrochloride salts (CAS 2891580-30-4 and 2816818-12-7) enables direct, side-by-side evaluation of stereochemical effects on target binding, ADME properties, and off-target profiles . This is a critical advantage over analogs that are only available as racemates or require in-house chiral resolution, significantly reducing synthesis time and cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.